molecular formula C13H11BClFO3 B2430395 {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid CAS No. 2246562-76-3

{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid

Cat. No.: B2430395
CAS No.: 2246562-76-3
M. Wt: 280.49
InChI Key: SYHMIJQQCCYSCF-UHFFFAOYSA-N
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Description

{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid is an organoboron compound with the molecular formula C13H11BClFO3. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Properties

IUPAC Name

[4-[(3-chlorophenyl)methoxy]-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-10-3-1-2-9(6-10)8-19-11-4-5-12(14(17)18)13(16)7-11/h1-7,17-18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHMIJQQCCYSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid typically involves the reaction of 4-bromo-2-fluoroanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (nitrogen or argon), temperatures ranging from 50-100°C, and solvents such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids, including {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid, have been investigated for their potential in anticancer therapies. They act as proteasome inhibitors, which are crucial for degrading proteins involved in cell cycle regulation. Research indicates that derivatives of boronic acids can selectively inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: Inhibition of Proteasome Activity
A study demonstrated that a related boronic acid compound effectively inhibited the proteasome in multiple myeloma cells, leading to reduced cell viability and increased apoptosis rates. This suggests that {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid could be a candidate for further development in cancer therapeutics.

Water Purification Techniques
Boronic acids have shown promise in water purification methods, particularly for the removal of pollutants such as phenolic compounds and heavy metals. The ability of boronic acids to form reversible covalent bonds with diol-containing compounds makes them effective in capturing contaminants from aqueous solutions.

Pollutant Type Removal Efficiency (%)
Phenolic Compounds 85%
Heavy Metals (e.g., Pb) 90%

Case Study: Adsorption Studies
Recent studies have demonstrated that functionalized magnetic nanoparticles incorporating {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid can effectively adsorb phenolic pollutants from water sources. The results indicated a high binding affinity and rapid adsorption kinetics, making this approach viable for environmental remediation efforts.

Mechanism of Action

The mechanism of action for {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Chlorophenylboronic acid

Uniqueness

{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid is unique due to the presence of both a fluorine and a chlorine atom on the aromatic ring. This combination of substituents can influence the electronic properties of the compound, making it particularly useful in reactions where electronic effects are crucial. Additionally, the methoxy group provides further functionalization possibilities, enhancing its versatility in organic synthesis.

This detailed overview highlights the significance of {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable compound for scientists and industrial chemists alike.

Biological Activity

{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boron atom bonded to a phenyl group containing both chlorinated and fluorinated substituents. Its applications span across drug development, enzyme inhibition, and as a chemical probe in biological studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H12BClF O2
  • Molecular Weight : 250.49 g/mol

The presence of the 3-chlorophenyl and 2-fluorophenyl groups enhances its reactivity and specificity in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Enzyme Inhibition

One of the primary areas of research concerning this compound is its role as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes, often acting as reversible inhibitors. The ability of {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid to inhibit specific enzymes can be attributed to the electrophilic nature of the boron atom, allowing it to form covalent bonds with active site residues.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Serine ProteaseReversible5.2
Carbonic AnhydraseReversible12.4
β-LactamaseIrreversible3.5

Drug Development

The compound has been explored for its potential in drug development, particularly in targeting specific receptors or enzymes involved in disease pathways. For instance, studies have demonstrated its efficacy in modulating pathways associated with cancer and metabolic disorders.

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid against various cancer cell lines. The findings indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

  • Cell Line Used : MCF-7
  • Dosage : 10 µM
  • Mechanism : Caspase activation leading to apoptosis
  • Reference :

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid and target enzymes. These studies suggest that the compound binds effectively within the active sites, forming stable complexes that inhibit enzymatic activity.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interactions
mGlu5 Receptor-9.1Hydrogen bonds with Serine
Carbonic Anhydrase-8.5π-π stacking with Phenyl
β-Lactamase-10.0Covalent bond with Serine

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing {4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid, and how can reaction yields be optimized?

  • Methodology : Utilize Suzuki-Miyaura cross-coupling, a common method for aryl boronic acid synthesis. Key steps include:

  • Precursor selection : Start with halogenated aryl intermediates (e.g., 2-fluoro-4-methoxybromobenzene) and couple with (3-chlorophenyl)methanol via nucleophilic substitution.
  • Boronation : Treat with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .
  • Yield optimization : Control moisture levels (use Schlenk techniques) and employ stoichiometric ratios of 1:1.2 (aryl halide to boronate ester) to minimize side reactions.

Q. How should purity and structural integrity be validated for this boronic acid?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Confirm the boronic acid group via 11B^{11}\text{B} NMR (δ ~30 ppm for trigonal planar boron) and IR (B-O stretch ~1340 cm1^{-1}) .
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C13_{13}H10_{10}BClFO3_3).

Advanced Research Questions

Q. What factors influence the protodeboronation of this compound under acidic or oxidative conditions, and how can stability be improved?

  • Methodology :

  • Mechanistic studies : Monitor protodeboronation kinetics via 11B^{11}\text{B} NMR at varying pH (e.g., pH 2–10). The electron-withdrawing 3-chlorobenzyloxy group may stabilize boron against hydrolysis compared to simpler aryl boronic acids .
  • Stabilization strategies : Introduce steric hindrance (e.g., ortho-substituents) or use boronate esters (e.g., pinacol esters) during storage .

Q. How does this boronic acid interact with biological targets, such as viral polymerases or carbohydrate-binding proteins?

  • Methodology :

  • Structural docking : Use PDB ligands (e.g., K4J in ) as templates to model binding to palm domains of polymerases. The fluorophenyl group may enhance π-π stacking with aromatic residues.
  • Functional assays : Test inhibition of HCV NS5B polymerase activity in vitro using fluorescence-based RNA elongation assays .
  • Carbohydrate binding : Employ isothermal titration calorimetry (ITC) to quantify affinity for diols (e.g., fructose) via reversible boronate ester formation .

Q. What supramolecular architectures can this compound form via self-assembly, and how do substituents dictate crystallinity?

  • Methodology :

  • Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/water) and analyze X-ray diffraction patterns. The 3-chlorophenyl and fluorine groups may promote halogen bonding or C-F···π interactions .
  • Thermal analysis : Compare melting points (DSC) with analogs (e.g., 4-methoxy derivatives in ) to assess lattice stability.

Data Contradiction & Resolution

Q. Discrepancies in reported pKa values for similar boronic acids: How should researchers calibrate measurements for this compound?

  • Resolution :

  • Standardized titration : Use a Mettler Toledo pH meter with a combined glass electrode, referencing 2-fluorophenylboronic acid (pKa 7.9, ) as a control.
  • NMR titration : Plot 11B^{11}\text{B} chemical shifts vs. pH to identify the deprotonation midpoint. Account for solvent effects (e.g., D2_2O vs. buffered H2_2O) .

Application-Driven Questions

Q. How can this boronic acid be integrated into pro-drug designs targeting inflammatory enzymes?

  • Methodology :

  • Pro-drug synthesis : Conjugate the boronic acid to acetaminophen derivatives via a hydrolysable linker (e.g., carbamate). The boronate group may enhance solubility and enable pH-responsive release .
  • In vitro testing : Evaluate COX-2 inhibition in macrophage cells using ELISA for PGE2_2 suppression .

Tables

Table 1: Key Spectral Data for Structural Validation

TechniqueExpected SignalReference Compound
11B^{11}\text{B} NMRδ 28–32 ppm (trigonal B)2-Fluorophenylboronic acid
IR1340 cm1^{-1} (B-O)4-Methoxyphenylboronic acid
HPLC Retention Time8.2 min (C18, 60% MeOH) analogs

Table 2: Comparative Stability in Aqueous Solutions

ConditionHalf-life (h)Degradation Product
pH 7.4, 25°C>48None detected
pH 2.0, 37°C6.5Protodeboronated aryl
10% H2_2O2_2, 25°C2.0Oxidized phenol

Notes

  • Avoid commercial suppliers listed in , and 16 due to unreliability.
  • Cross-reference crystallographic data ( ) and synthetic protocols ( ) for reproducibility.

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